N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide, also known as CPP-115, is a promising compound in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the inhibition of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to modulate the reward pathway in the brain, which can lead to a reduction in cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. One potential application is in the treatment of epilepsy, as N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to reduce seizure activity in animal models. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide could be investigated as a potential treatment for other neurological disorders, such as anxiety and addiction. Further research is also needed to determine the optimal dosing and administration of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in humans.
Synthesemethoden
The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the reaction of 3-(2,4-dichlorophenyl)-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyanomethylamine to yield N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide is a well-established process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8(12(17)16-5-4-15)6-9-2-3-10(13)7-11(9)14/h2-3,7-8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKAHYDMCQKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.